N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, characterized by a fused triazole-pyridazine core. The structure features a 4-chlorophenylmethyl group attached to the acetamide nitrogen and a pyridin-4-yl substituent at the 6-position of the pyridazine ring. The sulfanyl (-S-) linker bridges the triazolo-pyridazine system and the acetamide moiety, contributing to its electronic and steric profile.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-3-1-13(2-4-15)11-22-18(27)12-28-19-24-23-17-6-5-16(25-26(17)19)14-7-9-21-10-8-14/h1-10H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCHNMIJUQCUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolo-Pyridazinyl Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyridazinyl ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl precursor reacts with the triazolo-pyridazinyl core.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using appropriate amine and acyl chloride precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitro or carbonyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridazinyl moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Core Heterocycle Modifications
- Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine :
The compound N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () shares a triazolo-pyridine core but differs in ring geometry and electronic distribution. The pyridazine ring in the target compound provides two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyridine-based analog. This difference may influence binding specificity in biological targets, such as antimalarial enzymes .
Substituent Variations
- 4-Chlorophenylmethyl vs. 4-Acetamidophenyl: The compound N-(4-acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide () replaces the 4-chlorophenylmethyl group with a 4-acetamidophenyl moiety. This trade-off could affect membrane permeability and bioavailability .
Pyridin-4-yl vs. Methyl or Ethoxy Groups :
In 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (), the pyridin-4-yl group is replaced with a methyl or ethoxyphenyl substituent. The pyridin-4-yl group’s aromatic nitrogen may engage in π-π interactions or coordinate metal ions, whereas the ethoxy group’s electron-donating nature could alter electronic density and metabolic stability .
Sulfanyl Linker and Acetamide Modifications
- Sulfonamide vs. Sulfanyl Acetamide :
The sulfonamide group in N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () contrasts with the sulfanyl acetamide in the target compound. Sulfonamides are typically more acidic (pKa ~10) than thioethers, which could influence ionization state and receptor binding under physiological conditions .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, synthesis, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The compound features a triazole ring system fused with a pyridazine , which is known for its diverse biological activities. The presence of the sulfanyl group and the 4-chlorophenyl substituent contributes to its unique chemical profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For example, various derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. In particular, studies have demonstrated that similar triazole compounds possess minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The triazole moiety is associated with anticancer activity. Compounds derived from triazoles have been reported to inhibit cell proliferation in various cancer cell lines. For instance, some derivatives have shown efficacy in reducing tumor growth in xenograft models .
Anti-inflammatory Effects
Certain studies suggest that triazole-based compounds can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Modification Impact |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and bioavailability |
| Sulfanyl Linker | Critical for interaction with biological targets |
| Pyridazine Ring | Contributes to receptor binding affinity |
Case Studies
-
Antimicrobial Efficacy Study
A study published in Medicinal Chemistry assessed the antimicrobial activity of various triazole derivatives. Among them, compounds similar to this compound showed promising results against drug-resistant strains of bacteria . -
Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that modifications to the triazole structure could lead to enhanced cytotoxicity. Specifically, compounds with additional electron-withdrawing groups exhibited increased potency against breast and lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
